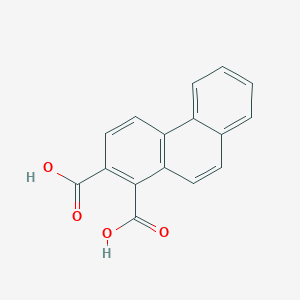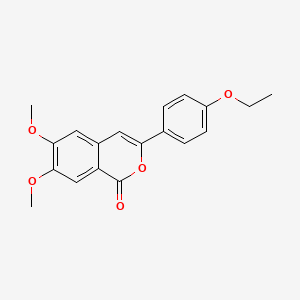
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is a complex organic compound that belongs to the class of benzothiepins. This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with methoxy, methyl, and phenyl groups, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a sulfur-containing reagent.
Introduction of Substituents: The methoxy, methyl, and phenyl groups are introduced through various substitution reactions. For example, methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or acylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are typically scaled up and optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl
- Methacetin
Uniqueness
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is unique due to its specific substitution pattern and the presence of the benzothiepin ring system. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
72262-59-0 |
|---|---|
分子式 |
C20H20O4S |
分子量 |
356.4 g/mol |
IUPAC名 |
acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol |
InChI |
InChI=1S/C18H16O2S.C2H4O2/c1-12-17(19)16(13-8-4-3-5-9-13)18(20-2)14-10-6-7-11-15(14)21-12;1-2(3)4/h3-11,19H,1-2H3;1H3,(H,3,4) |
InChIキー |
MTZHAJSIHXMYPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




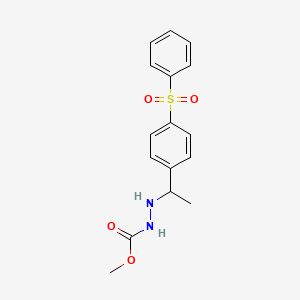
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
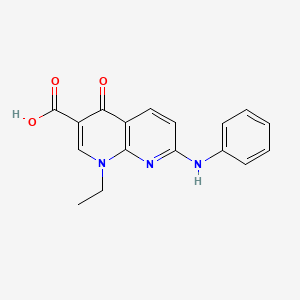
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
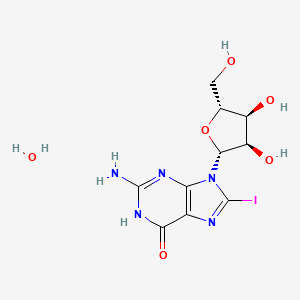
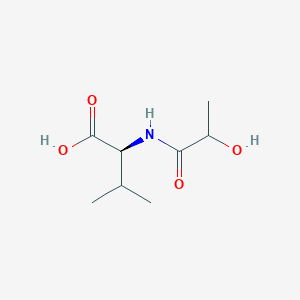
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
